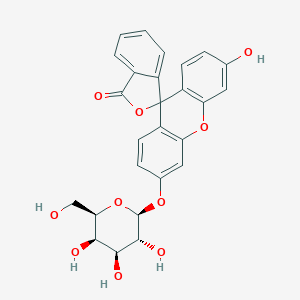

Fluorescein mono-beta-d-galactopyranoside

描述

Fluorescein mono-beta-d-galactopyranoside is a synthetic compound widely used in biochemical research. It is particularly useful for enzymatic analyses of beta-galactosidase, an enzyme that hydrolyzes beta-galactosides into monosaccharides. This compound is known for its high purity and stability, making it an ideal substrate for various assays .

准备方法

Synthetic Routes and Reaction Conditions: Fluorescein mono-beta-d-galactopyranoside is synthesized through a multi-step chemical process. The synthesis typically involves the reaction of fluorescein with beta-d-galactopyranosyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets stringent quality standards. The compound is usually produced in solid form and stored under desiccating conditions to maintain its stability .

化学反应分析

Enzymatic Hydrolysis by β-Galactosidase

FMG undergoes hydrolysis by β-galactosidase, releasing fluorescein, a highly fluorescent compound. The reaction mechanism involves two key steps:

- Binding and Cleavage : The enzyme binds FMG via specific interactions with hydroxyl groups on the galactose ring (positions 2, 3, and 4) .

- Fluorescence Release : Hydrolysis liberates fluorescein, detectable by fluorescence spectroscopy (excitation at 485–495 nm, emission at 512–520 nm) .

Reaction Pathway :

The reaction exhibits a 15–20-fold increase in fluorescence intensity, enabling sensitive detection of β-galactosidase activity .

Kinetic Parameters

Enzymatic hydrolysis of FMG follows Michaelis-Menten kinetics. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| K (FMG) | 0.15–0.20 mM | Native β-galactosidase |

| K (MFMG) | 0.30–0.40 mM | Methyl ester derivative |

| V | 2.5–3.5 μM/min | Native enzyme |

The higher K for MFMG suggests a conformational change in the substrate upon methylation . Biotinylated β-galactosidase exhibits lower K (0.10–0.15 mM), indicating enhanced substrate affinity .

Translational Diffusion Coefficients

The mobility of FMG and its hydrolysis products in solution has been measured using fluorescence correlation spectroscopy (FCS):

| Compound | Diffusion Coefficient () |

|---|---|

| FMG | |

| Fluorescein | |

| β-D-Galactose |

These values indicate minimal differences in solute mobility, ruling out diffusion-based kinetic biases .

Comparative Analysis of FMG and Related Substrates

| Substrate | Fluorescence Increase | Sensitivity | Stability |

|---|---|---|---|

| FMG | 15–20× | High | Moderate |

| FDG (di-galactoside) | 10–15× | Moderate | Low |

| MFMG (methyl ester) | 20–25× | Very High | High |

FMG offers a balance of sensitivity and stability, making it a preferred choice for β-galactosidase assays .

Challenges and Limitations

- Intermediate channeling : Studies refute claims of preferential hydrolysis of FMG intermediates, confirming stepwise kinetics .

- pH dependence : Fluorescence intensity decreases below pH 7.8, requiring controlled assay conditions .

Fluorescein mono-β-D-galactopyranoside remains a critical tool in enzymatic analysis, with its reactions governed by well-characterized kinetic parameters and applications spanning cellular biology to drug development.

科学研究应用

Enzymatic Assays

FMG serves as a substrate for β-galactosidase, a widely studied enzyme in molecular biology. Its use in enzymatic assays is characterized by the following features:

- Fluorescent Detection : Upon hydrolysis by β-galactosidase, FMG releases fluorescein, a highly fluorescent molecule. This reaction can be quantitatively measured using fluorescence spectroscopy, allowing for sensitive detection of enzymatic activity .

- First-Order Kinetics : FMG is particularly useful for experiments requiring first-order kinetics, making it suitable for various kinetic studies .

- Comparison with Other Substrates : Studies show that FMG provides higher sensitivity compared to traditional chromogenic substrates like X-Gal. Fluorescence-based assays using FMG can be up to 1000-fold more sensitive than radioisotope-based methods .

Cellular Analysis

FMG has been applied extensively in cell biology:

- Flow Cytometry : FMG is used in flow cytometric assays to detect β-galactosidase activity in live cells. It penetrates viable cells and provides a fluorescence signal proportional to enzymatic activity. This application is crucial for analyzing gene expression in bacterial systems and mammalian cells .

- Live Cell Imaging : The ability of FMG to indicate β-galactosidase activity in live cells makes it an excellent tool for studying cellular processes and enzyme dynamics in real time .

Molecular Biology Applications

In molecular biology, FMG has several notable applications:

- Gene Expression Studies : The lacZ gene from E. coli, which encodes β-galactosidase, is often used as a reporter gene. FMG allows researchers to monitor gene expression levels through fluorescence, providing insights into cellular responses to various stimuli .

- Detection of Pathogens : FMG can be utilized to identify pathogenic bacteria expressing β-galactosidase, enhancing the detection capabilities in microbiological assays .

Case Study 1: Sensitivity Comparison

A study compared the sensitivity of FMG with C12-FDG (a lipophilic derivative) in detecting β-galactosidase activity across different cell types. Results indicated that while C12-FDG was effective in animal cells, it failed to penetrate viable yeast cells without prior permeabilization. In contrast, FMG consistently provided reliable signals across various cell types without additional treatments .

Case Study 2: Application in Gene Therapy

FMG has been employed in gene therapy research to track the expression of therapeutic genes. In one experiment, researchers utilized FMG to visualize the activity of a therapeutic β-galactosidase gene delivered via viral vectors. The fluorescence intensity correlated with successful gene delivery and expression, demonstrating its potential as a monitoring tool in gene therapy applications .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Enzymatic Assays | Substrate for β-galactosidase | Higher sensitivity than chromogenic substrates |

| Cellular Analysis | Flow cytometry and live cell imaging | Real-time monitoring of enzyme activity |

| Molecular Biology | Gene expression studies and pathogen detection | Effective for tracking therapeutic gene activity |

作用机制

Fluorescein mono-beta-d-galactopyranoside exerts its effects through the enzymatic hydrolysis catalyzed by beta-galactosidase. The enzyme cleaves the beta-galactosidic bond, releasing fluorescein and galactose. Fluorescein, being a fluorescent molecule, can be easily detected and quantified, allowing researchers to measure the activity of beta-galactosidase in various samples .

相似化合物的比较

Fluorescein di-beta-d-galactopyranoside: This compound is also hydrolyzed by beta-galactosidase but releases two molecules of galactose and one molecule of fluorescein.

Chlorophenol red-beta-d-galactopyranoside: Another substrate for beta-galactosidase, it releases chlorophenol red upon hydrolysis, which can be detected colorimetrically.

Uniqueness: Fluorescein mono-beta-d-galactopyranoside is unique due to its high fluorescence intensity and stability, making it an ideal substrate for sensitive and accurate enzymatic assays. Its ability to produce a highly fluorescent product upon hydrolysis sets it apart from other similar compounds .

生物活性

Fluorescein mono-beta-D-galactopyranoside (FMG) is a fluorogenic substrate primarily used to measure the activity of beta-galactosidase, an enzyme that catalyzes the hydrolysis of beta-galactosides into monosaccharides. The biological activity of FMG has been extensively studied, particularly in the context of enzymatic assays and cellular applications.

FMG is a non-fluorescent compound that becomes highly fluorescent upon hydrolysis by beta-galactosidase, producing fluorescein. This transformation is crucial for its application in various biological assays, as the fluorescence intensity correlates directly with enzyme activity. The excitation and emission maxima for fluorescein are typically around 488 nm and 520 nm, respectively, making it suitable for detection using standard fluorescence instrumentation .

Enzymatic Activity and Kinetics

The kinetics of FMG hydrolysis have been characterized using various methods. A study established the Michaelis-Menten constant () for FMG at approximately 117.6 µM and the maximum rate of enzymatic reaction () at about 22.7 µmol/(min·mg) under specific assay conditions . This indicates that FMG is an effective substrate for beta-galactosidase assays, allowing for sensitive detection of enzyme activity.

Table 1: Kinetic Parameters of FMG Hydrolysis

| Parameter | Value |

|---|---|

| 117.6 µM | |

| 22.7 µmol/(min·mg) | |

| Detection Mode | Front-face detection preferred |

Applications in Biological Research

FMG has been utilized in various studies to monitor beta-galactosidase activity in different contexts:

- Flow Cytometry : FMG has been employed as a substrate in flow cytometric assays to detect beta-galactosidase activity in live cells, particularly in bacterial systems. The ability of FMG to enter viable cells allows for real-time monitoring of enzymatic activity .

- Microchip-Based Assays : Recent advancements have introduced microchip technology for continuous monitoring of FMG hydrolysis. This method enhances sensitivity and reduces the volume of reagents needed compared to traditional plate assays, making it suitable for high-throughput screening .

- Comparative Studies : Research comparing FMG with other substrates, such as fluorescein-di-beta-D-galactopyranoside (FDG), has shown that FMG provides distinct advantages in terms of sensitivity and specificity under certain conditions .

Case Studies

Case Study 1: Detection in Gram-negative Bacteria

A study demonstrated the use of FMG in detecting beta-galactosidase activity in gram-negative bacteria via flow cytometry. The results indicated that viable cells exhibited fluorescence proportional to enzymatic activity, confirming FMG's utility as a reliable substrate in microbiological assays .

Case Study 2: Enzyme Inhibition Studies

Inhibition studies using FMG have revealed insights into the competitive inhibition properties of various compounds on beta-galactosidase activity. For instance, phenylethyl beta-D-thiogalactoside was found to inhibit enzyme activity more effectively than lactose when assessed using FMG as a substrate .

属性

IUPAC Name |

3'-hydroxy-6'-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22O10/c27-11-20-21(29)22(30)23(31)25(35-20)33-13-6-8-17-19(10-13)34-18-9-12(28)5-7-16(18)26(17)15-4-2-1-3-14(15)24(32)36-26/h1-10,20-23,25,27-31H,11H2/t20-,21+,22+,23-,25-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPYQLPZPLBOLF-GBLLEDPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20907340 | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102286-67-9 | |

| Record name | Fluorescein monogalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102286679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-Hydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthen]-3'-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20907340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluorescein mono-beta-d-galactopyranoside interact with β-galactosidase, and what are the downstream effects?

A1: this compound acts as a substrate for the enzyme β-galactosidase. [, , ] The enzyme cleaves the β-galactosidic bond in FMG, releasing fluorescein as one of the products. [, , ] This release of fluorescein leads to an increase in fluorescence, which can be readily detected and quantified using fluorescence-based techniques. [, , ] This property makes FMG a valuable tool for studying β-galactosidase activity and kinetics.

Q2: Can you describe an example of how this compound is used in research?

A2: One research application of FMG involves coupling microdialysis sampling with microchip-based capillary electrophoresis for real-time monitoring of enzymatic reactions. [] In this setup, FMG hydrolysis by β-galactosidase was monitored in a continuous flow system. [] The microdialysis probe allowed for continuous sampling of the reaction mixture, while the microchip-based capillary electrophoresis system enabled rapid separation and detection of FMG and its fluorescent product, fluorescein. [] This online monitoring approach provides valuable insights into reaction kinetics and enzyme activity.

Q3: What are the advantages of using microfluidic devices with this compound for enzyme assays?

A3: Microfluidic devices, such as the ones described in the studies, offer significant advantages for performing enzyme assays with FMG. [, ] Firstly, these devices operate with significantly smaller sample volumes (in the nanoliter range), minimizing reagent consumption. [, ] This miniaturization is particularly beneficial when working with precious samples or expensive reagents. Secondly, microfluidic platforms enable faster analysis times compared to traditional techniques. [] This rapid analysis capability is particularly valuable for kinetic studies and high-throughput screening applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。